molecular formula C16H15N3O3 B7716297 2-Methoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine

2-Methoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine

Cat. No.: B7716297
M. Wt: 297.31 g/mol
InChI Key: FINVFKFKXKBQRN-UHFFFAOYSA-N
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Description

2-Methoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine is a heterocyclic compound that features a pyridine ring substituted with methoxy, methyl, and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with 2-methoxy-6-methylpyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2-methoxy-3-[5-(4-formylphenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine .

Scientific Research Applications

2-Methoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The oxadiazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine
  • 2-Methoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine
  • 2-Methoxy-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine

Uniqueness

2-Methoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(2-methoxy-6-methylpyridin-3-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-10-4-9-13(16(17-10)21-3)14-18-15(22-19-14)11-5-7-12(20-2)8-6-11/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINVFKFKXKBQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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